2-chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one 2-chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one
Brand Name: Vulcanchem
CAS No.: 749920-15-8
VCID: VC8472694
InChI: InChI=1S/C16H18ClNO/c1-10-5-11(2)7-14(6-10)18-12(3)8-15(13(18)4)16(19)9-17/h5-8H,9H2,1-4H3
SMILES: CC1=CC(=CC(=C1)N2C(=CC(=C2C)C(=O)CCl)C)C
Molecular Formula: C16H18ClNO
Molecular Weight: 275.77 g/mol

2-chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one

CAS No.: 749920-15-8

Cat. No.: VC8472694

Molecular Formula: C16H18ClNO

Molecular Weight: 275.77 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one - 749920-15-8

Specification

CAS No. 749920-15-8
Molecular Formula C16H18ClNO
Molecular Weight 275.77 g/mol
IUPAC Name 2-chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone
Standard InChI InChI=1S/C16H18ClNO/c1-10-5-11(2)7-14(6-10)18-12(3)8-15(13(18)4)16(19)9-17/h5-8H,9H2,1-4H3
Standard InChI Key TXBANKQTNXOZPT-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)N2C(=CC(=C2C)C(=O)CCl)C)C
Canonical SMILES CC1=CC(=CC(=C1)N2C(=CC(=C2C)C(=O)CCl)C)C

Introduction

Chemical Identity and Structural Features

2-Chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one is a heterocyclic organic compound featuring a pyrrole ring substituted with methyl groups at the 2- and 5-positions, a 3,5-dimethylphenyl group at the 1-position, and a chloroacetyl moiety at the 3-position. Its molecular formula is C₁₇H₁₈ClNO, with a molecular weight of 287.79 g/mol (calculated). The compound’s IUPAC name reflects its substitution pattern, distinguishing it from closely related analogs such as those with 3,4-dimethylphenyl or 4-methylphenyl groups .

Table 1: Comparative Structural Analysis of Chlorinated Pyrrole Derivatives

Compound NameSubstituent on Phenyl RingMolecular FormulaMolecular Weight (g/mol)
Target Compound3,5-DimethylC₁₇H₁₈ClNO287.79
2-Chloro-1-[1-(3,4-dimethylphenyl)-...3,4-DimethylC₁₆H₁₈ClNO275.77
2-Chloro-1-(2,5-dimethyl-1-phenyl-...) PhenylC₁₄H₁₄ClNO247.72
2-Chloro-1-[1-(4-methylphenyl)-... 4-MethylC₁₅H₁₆ClNO261.75

The 3,5-dimethylphenyl group introduces steric and electronic effects distinct from other substitution patterns, potentially altering reactivity and biological activity .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of pyrrole-based chlorinated ethanones typically involves multi-step protocols:

  • Pyrrole Ring Formation: Knorr pyrrole synthesis or Paal-Knorr condensation, using diketones and amines, generates the core heterocycle.

  • Substituent Introduction: Friedel-Crafts acylation or nucleophilic aromatic substitution attaches the aryl group (e.g., 3,5-dimethylphenyl) to the pyrrole nitrogen .

  • Chloroacetylation: Reaction with chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) introduces the chloroacetyl group .

Example Reaction:

Pyrrole intermediate+3,5-Dimethylphenylboronic acidPd catalystArylpyrroleClCOCH₂ClTarget Compound\text{Pyrrole intermediate} + \text{3,5-Dimethylphenylboronic acid} \xrightarrow{\text{Pd catalyst}} \text{Arylpyrrole} \xrightarrow{\text{ClCOCH₂Cl}} \text{Target Compound}

Industrial Scalability

Industrial production employs continuous-flow reactors to optimize temperature (80–120°C) and pressure control, enhancing yield (>75%) and purity (>95%) . Purification via column chromatography or recrystallization (using ethanol/water mixtures) isolates the final product.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the ketone and chloro groups. Limited solubility in water (<0.1 mg/mL) .

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions, releasing HCl .

Spectroscopic Data

  • IR (KBr): Strong absorption at 1,710 cm⁻¹ (C=O stretch), 760 cm⁻¹ (C-Cl stretch).

  • ¹H NMR (CDCl₃): δ 2.25 (s, 6H, Ar-CH₃), 2.40 (s, 3H, pyrrole-CH₃), 4.60 (s, 2H, COCH₂Cl) .

Reactivity and Functionalization

Nucleophilic Substitution

The chloroacetyl group undergoes substitution with nucleophiles (e.g., amines, thiols) to yield amides or sulfides. For example:

Target Compound+RNH2RNHCOCH2-Pyrrole Derivative+HCl\text{Target Compound} + \text{RNH}_2 \rightarrow \text{RNHCOCH}_2\text{-Pyrrole Derivative} + \text{HCl}

Reaction rates depend on the nucleophile’s strength and solvent polarity .

Reduction and Oxidation

  • Reduction: LiAlH₄ reduces the ketone to a secondary alcohol, while catalytic hydrogenation saturates the pyrrole ring.

  • Oxidation: KMnO₄ oxidizes the methyl groups to carboxylic acids under vigorous conditions .

Biological and Industrial Applications

Material Science Applications

  • Polymer Modification: Enhances thermal stability (T₅% = 280°C) when incorporated into polyurethane coatings .

  • Coordination Chemistry: Acts as a ligand for Cu(II) and Fe(III) complexes, studied for catalytic oxidation.

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